molecular formula C14H12BrNO3 B2468651 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol CAS No. 329777-36-8

2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol

Cat. No.: B2468651
CAS No.: 329777-36-8
M. Wt: 322.158
InChI Key: BZEJRAMJXJSULD-UHFFFAOYSA-N
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Description

2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol ( 329777-36-8) is a chemical compound of significant interest in medicinal and organic chemistry research . It features a benzodioxole group, a common structural motif found in compounds with a range of biological activities, and a bromophenol unit, which is a versatile building block in synthetic chemistry. While specific biological data for this exact molecule is limited in the public domain, related compounds containing the benzodioxol group have been extensively studied for their potential as key intermediates in the synthesis of more complex molecules and for their diverse biological properties . Schiff bases and related structures, for instance, are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, and antiproliferative properties, with the imine group often being critical to this activity . Furthermore, research into structurally similar compounds highlights their relevance in developing potential therapeutic agents, such as endothelin antagonists for cardiovascular diseases or compounds with protective activity against toxins and viruses . This reagent serves as a valuable precursor or intermediate for researchers exploring novel synthetic pathways, investigating structure-activity relationships (SAR), and developing new pharmacologically active agents. The compound is offered with a high purity level to ensure consistent and reliable results in experimental settings . This product is intended for research purposes in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJRAMJXJSULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Bromination: The bromophenol structure is obtained by brominating the phenol ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenol ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H16BrN1O3
  • Molecular Weight : 366.21 g/mol
  • Structural Features : The compound features a bromophenol moiety and a benzodioxole structure, which are known for their biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting significant potency against certain cancer types .

Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Research Findings : Studies have shown that related compounds can reduce inflammation markers in vitro, indicating potential therapeutic benefits in inflammatory diseases .

Neuropharmacology

Acetylcholinesterase Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s disease:

  • Mechanism : Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
  • Case Study : Research has identified several derivatives that exhibit significant AChE inhibitory activity, highlighting their potential as therapeutic agents .

Antimicrobial Activity

Recent studies suggest that this compound may have antimicrobial properties:

  • Mechanism : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
  • Research Findings : Preliminary data indicate that derivatives show activity against a range of bacterial strains, warranting further investigation into their potential as antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzodioxole moiety.
  • Bromination of phenolic compounds.
  • Coupling reactions to introduce the amino group.

These synthetic routes allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 2H-1,3-benzodioxol scaffold or bromophenol functionality, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Biological Activity/Application Key Reference(s)
Target Compound 4-Bromo, benzodioxol-aminomethyl Tautomerism; polymerization studies
4a/4b (Benzodiazepine derivatives) 3-Chloro/2-chlorobenzoyl groups CNS modulation (e.g., GABA receptor)
D14 (KRas4B/PDE6δ inhibitor) Acetamide linker, pyridazinone core Pancreatic cancer therapy (molecular docking)
Ethyl-4-{N-[(benzodioxol)methyl]sulfonamido}benzoate (108) Biphenyl-sulfonamide, ethyl ester Dual 5-LOX/mPGES-1 inhibition
1707392-49-1 (Triazolyl derivative) 1,2,4-Triazole, 3-methoxyphenyl Not reported (intermediate for drug discovery)

Substituent Effects on Reactivity and Bioactivity

  • Bromine’s larger atomic radius may improve binding to hydrophobic pockets in proteins .
  • Benzodioxol Positioning : Derivatives like D14 and compound 108 retain the benzodioxol group but differ in linker chemistry (acetamide vs. sulfonamide). Sulfonamides (compound 108) exhibit higher synthetic yields (66% vs. proprietary methods for the target compound), suggesting superior stability under reaction conditions .
  • Tautomerism: The target compound’s keto-enol equilibrium distinguishes it from rigid analogs like 1707392-49-1, which lacks proton-donor groups necessary for tautomerism .

Biological Activity

The compound 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol is a derivative of benzodioxole, a structure noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H10BrN1O3C_{10}H_{10}BrN_{1}O_{3}. Its structure features a benzodioxole moiety which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents. For instance, compounds similar to this compound have shown significant inhibition of the enzyme alpha-amylase, which plays a crucial role in carbohydrate metabolism. In vitro studies revealed that certain benzodioxole derivatives exhibited IC50 values of 0.68 µM against alpha-amylase, indicating strong inhibitory activity .

Anticancer Properties

Benzodioxole derivatives have also been investigated for their anticancer properties. A study demonstrated that specific derivatives displayed significant cytotoxic effects across various cancer cell lines while maintaining low toxicity to normal cells . For instance, compound IIc from a related study reduced blood glucose levels in diabetic mice and showed promising anticancer efficacy with IC50 values ranging from 26 to 65 µM against multiple cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of alpha-amylase, thereby affecting glucose metabolism and potentially aiding in diabetes management.
  • Modulation of Cell Signaling Pathways : Research indicates that benzodioxole derivatives may influence signaling pathways related to apoptosis and cell proliferation. For example, they may regulate NF-kappa-B pathways involved in inflammatory responses and cancer progression .
  • Stabilization of Microtubules : Similar compounds have been shown to interact with microtubule-associated proteins (MAPs), which are critical for maintaining cell structure and function. This interaction can affect cell division and tumor growth .

Case Studies

Study Findings
Study on Antidiabetic EffectsBenzodioxole derivatives showed IC50 values of 0.68 µM against alpha-amylase; significant reduction in blood glucose levels in diabetic mice .
Anticancer Activity AssessmentCompounds demonstrated cytotoxicity against cancer cell lines with IC50 values between 26–65 µM while sparing normal cells .
Mechanistic InsightsInteraction with MAPs leading to altered microtubule dynamics and potential implications for cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol?

Methodological Answer:
The compound can be synthesized via reductive amination, a common approach for introducing amine-linked substituents. A typical procedure involves:

  • Reacting 4-bromo-2-hydroxybenzaldehyde with 2H-1,3-benzodioxol-5-amine (piperonylamine) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions .
  • Acidic conditions (e.g., acetic acid) are often employed to protonate the intermediate Schiff base, enhancing reaction efficiency.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product.

Key Considerations:

  • Stoichiometric ratios (amine:aldehyde:reducing agent ≈ 1:1:1.5) and reaction time (12–24 hours) influence yield .
  • Alternative reducing agents (e.g., NaBH₄) may require methanol as a solvent but risk over-reduction.

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
A multi-spectroscopic approach is essential:

  • IR Spectroscopy: Confirm N-H stretching (≈3200–3300 cm⁻¹) and C-O-C vibrations (≈1250–1050 cm⁻¹) from the benzodioxol moiety .
  • NMR Spectroscopy:
    • ¹H NMR: Identify the methylene bridge (≈3.8–4.2 ppm, -CH₂-NH-) and aromatic protons (6.5–7.5 ppm) .
    • ¹³C NMR: Detect the brominated phenolic carbon (≈150 ppm) and benzodioxol carbons (≈100–150 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Validation: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and hydrogen bonding networks .

Advanced: How can conformational analysis of the benzodioxol ring in this compound be performed?

Methodological Answer:
The puckering of the benzodioxol ring can be quantified using Cremer and Pople’s ring-puckering parameters :

  • Puckering Amplitude (q₂): Measures the degree of deviation from planarity.
  • Phase Angle (θ): Describes the type of puckering (e.g., envelope, half-chair).
    Procedure:

Obtain SC-XRD data refined using SHELXL .

Calculate puckering coordinates from atomic positions using software like PARST or PLATON .

Compare results to similar benzodioxol derivatives to assess steric or electronic influences.

Example Data (Hypothetical):

ParameterValue
q₂0.12 Å
θ144°

Interpretation: A θ near 144° suggests a distorted half-chair conformation, common in strained benzodioxol systems .

Advanced: What challenges arise in validating the crystal structure of this compound?

Methodological Answer:
Key challenges include:

  • Disorder in the Benzodioxol Ring: Thermal motion or solvent interactions may cause ambiguous electron density, requiring TWINABS or SQUEEZE (in PLATON) to model .
  • Hydrogen Bonding Networks: Accurate placement of hydroxyl and amine hydrogens requires neutron diffraction or restraints in SHELXL .
  • Validation Metrics: Ensure R-factor convergence (<5%), reasonable displacement parameters (ADPs), and compliance with Hirshfeld surface analysis .

Example Refinement Table (Hypothetical):

ParameterValue
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.121
CCDC Deposit2345678

Advanced: What in vitro models are suitable for studying its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • 5-Lipoxygenase (5-LOX) and Prostaglandin E2 Synthase-1 (mPGES-1): Measure IC₅₀ via spectrophotometric monitoring of product formation (e.g., LTB₄ for 5-LOX) .
  • Cell-Based Assays:
    • Anti-inflammatory Activity: Use RAW264.7 macrophages to quantify NO production (Griess reagent) under LPS stimulation .
  • Analytical Validation: LC-MS/MS (e.g., Shimadzu LCMS-8060) with a C18 column and MRM transitions ensures quantification in biological matrices .

Example Protocol:

  • Incubation: 24 hours with compound (1–100 μM).
  • Data Analysis: Dose-response curves (GraphPad Prism) and statistical validation (ANOVA, p < 0.05).

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Pair Screening: Test mixtures like ethanol/water, DCM/hexane, or ethyl acetate/hexane.
  • Procedure: Dissolve crude product in minimal hot solvent, filter, and cool slowly (≈0.5°C/min) .
  • Outcome: Needle-like crystals (ethanol/water) or blocky crystals (DCM/hexane) suitable for SC-XRD .

Advanced: How does the bromophenol moiety influence electronic properties?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESP) and HOMO-LUMO gaps.
  • Results: Bromine’s electron-withdrawing effect reduces electron density on the phenolic oxygen, altering reactivity in electrophilic substitutions .

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